molecular formula C13H19N3O2S2 B3427146 N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide CAS No. 568570-12-7

N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

Cat. No.: B3427146
CAS No.: 568570-12-7
M. Wt: 313.4 g/mol
InChI Key: FBRKJRIPNIJZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound with the molecular formula C13H19N3O2S2 and a molecular weight of 313.44 g/mol This compound is known for its unique structure, which includes a benzodiazole ring substituted with sulfonamide and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 2-mercaptobenzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide under reflux conditions . The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonamide group, followed by neutralization with a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the function of bacterial enzymes, thereby preventing bacterial growth and proliferation . The sulfonamide group plays a crucial role in binding to the active site of the target enzyme, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
  • N,N,1-trimethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

Uniqueness

N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three ethyl groups enhances its lipophilicity, potentially improving its ability to penetrate biological membranes compared to its diethyl or trimethyl counterparts.

Properties

IUPAC Name

N,N,1-triethyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S2/c1-4-15(5-2)20(17,18)10-7-8-12-11(9-10)14-13(19)16(12)6-3/h7-9H,4-6H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRKJRIPNIJZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164601
Record name N,N,1-Triethyl-2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568570-12-7
Record name N,N,1-Triethyl-2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568570-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,1-Triethyl-2,3-dihydro-2-thioxo-1H-benzimidazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Reactant of Route 3
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
N,N,1-triethyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.